Lanifibranor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanifibranor is an orally-available small molecule developed by Inventiva Pharma . It is designed to induce anti-fibrotic, anti-inflammatory, and beneficial metabolic changes in the body by activating each of the three PPAR isoforms, known as PPARα, PPARδ, and PPARɣ . PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor family that regulate the expression of genes . Lanifibranor is the only pan-PPAR agonist in clinical development .
Molecular Structure Analysis
Lanifibranor has a molecular formula of C19H15ClN2O4S2 . Its average mass is 434.916 Da and its monoisotopic mass is 434.016174 Da .Chemical Reactions Analysis
Lanifibranor is a pan peroxisome proliferator-activated receptor (PPAR) agonist with EC50s of 1.5, 0.87, and 0.21 μM for human PPARα, PPARσ, and PPARγ, respectively .Physical And Chemical Properties Analysis
Lanifibranor has a molecular formula of C19H15ClN2O4S2 . Its average mass is 434.916 Da and its monoisotopic mass is 434.016174 Da .Aplicaciones Científicas De Investigación
1. Non-alcoholic Steatohepatitis (NASH) Treatment
- Application Summary : Lanifibranor is being evaluated for its efficacy in treating adults with NASH and liver fibrosis stages F2 and F3 . The drug is a pan-PPAR agonist, which means it activates peroxisome proliferator-activated receptors (PPARs), key regulators of metabolism, inflammation, and fibrogenesis .
- Methods of Application : The Phase 3 study consists of two parts: an initial double-blind placebo-controlled period followed by a double-blind active treatment extension period . Patients are randomly assigned to receive oral Lanifibranor (800 mg or 1200 mg) or a placebo once daily for 24 weeks .
- Results : The 1200-mg dose of Lanifibranor was found to be superior to the placebo with respect to the primary endpoint, which was a decrease of at least 2 points in the SAF-A score and no worsening of fibrosis by week 24 .
2. Type 2 Diabetes (T2D) Treatment
- Application Summary : Lanifibranor’s PPAR signaling is involved in common pathways of NASH and T2D, suggesting potential efficacy in T2D treatment .
3. Fibrosis Reduction
- Application Summary : Lanifibranor is being evaluated for its ability to reduce fibrosis in patients with NASH .
- Methods of Application : The methods of application are the same as those described for NASH treatment .
4. Systemic Sclerosis
- Application Summary : Lanifibranor has been studied for its potential to reduce the development of lung fibrosis and attenuate cardiorespiratory manifestations in a transgenic mouse model of systemic sclerosis .
5. Chronic Liver Disease
- Application Summary : Lanifibranor has been evaluated for its potential to improve portal hypertension and hepatic fibrosis in experimental advanced chronic liver disease .
6. Metabolic Syndrome
Direcciones Futuras
Propiedades
IUPAC Name |
4-[1-(1,3-benzothiazol-6-ylsulfonyl)-5-chloroindol-2-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S2/c20-13-4-7-17-12(8-13)9-14(2-1-3-19(23)24)22(17)28(25,26)15-5-6-16-18(10-15)27-11-21-16/h4-11H,1-3H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDQIFQRNZIEEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N3C4=C(C=C(C=C4)Cl)C=C3CCCC(=O)O)SC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lanifibranor | |
CAS RN |
927961-18-0 |
Source
|
Record name | Lanifbranor [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927961180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lanifibranor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14801 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LANIFIBRANOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Q8AG0PYL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.